molecular formula C26H25F4N3O3S B2992610 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide CAS No. 451480-14-1

2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No. B2992610
CAS RN: 451480-14-1
M. Wt: 535.56
InChI Key: DEJFJHFUORJMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H25F4N3O3S and its molecular weight is 535.56. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds in Herbicide Development

Research has shown that the introduction of fluorine atoms into certain compounds can significantly alter their herbicidal properties. For example, fluorine substitution in 2-phenyl-4H-3,1-benzoxazin-4-one led to notable changes in herbicidal activity, with specific fluorinated derivatives showing improved broad-leaf activity and selectivity for crops like rice, cereals, and maize. This suggests that the targeted fluorination of benzamide derivatives could similarly impact their utility in agricultural chemical development (Hamprecht, Würzer, & Witschel, 2004).

Fluorinated Derivatives in Medical Chemistry

Fluorinated benzamides have been explored for their hypoglycemic properties, indicating the potential of fluorine-substituted benzamides in the development of new treatments for conditions like type 2 diabetes. The structural modifications involving fluorine atoms have led to compounds with significantly enhanced activity compared to existing drugs, showcasing the importance of fluorine in medicinal chemistry (Grell et al., 1998).

Antineoplastic Applications

Fluorinated piperazine derivatives have been studied for their role as antineoplastic agents, particularly in the treatment of chronic myelogenous leukemia (CML). These compounds undergo various metabolic transformations in humans, leading to a range of metabolites that contribute to their therapeutic effects. Such research underscores the potential of fluorine-containing benzamides in cancer therapy (Gong, Chen, Deng, & Zhong, 2010).

Neuropharmacological Research

Conformationally restricted analogues of benzamides, including those with fluorine substitutions, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds demonstrate significant activity in targeting dopamine receptors, highlighting the role of fluorinated benzamides in the development of new treatments for psychiatric disorders (van Wijngaarden, Kruse, van Hes, van der Heyden, & Tulp, 1987).

properties

IUPAC Name

2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F4N3O3S/c1-17-6-5-7-19(14-17)33-13-12-32(16-18(33)2)37(35,36)20-10-11-23(27)21(15-20)25(34)31-24-9-4-3-8-22(24)26(28,29)30/h3-11,14-15,18H,12-13,16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJFJHFUORJMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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